cis-2-Decene

Descripción general

Descripción

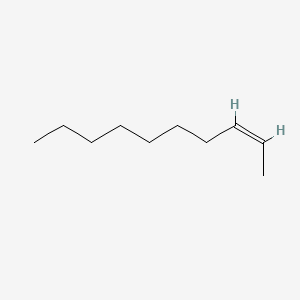

cis-2-Decene: is an unsaturated hydrocarbon with the molecular formula C10H20 . It is a type of alkene, characterized by the presence of a carbon-carbon double bond. The “cis” configuration indicates that the hydrogen atoms attached to the carbon atoms of the double bond are on the same side, which affects the compound’s physical and chemical properties. This compound is a colorless liquid at room temperature and is used in various industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Hydrohalogenation of 1-Decene: One common method to synthesize cis-2-Decene involves the hydrohalogenation of 1-Decene followed by dehydrohalogenation. This process typically uses hydrogen bromide (HBr) to add across the double bond of 1-Decene, forming 2-Bromodecane. The 2-Bromodecane is then treated with a strong base, such as potassium tert-butoxide, to eliminate hydrogen bromide and form this compound.

Isomerization of 1-Decene: Another method involves the isomerization of 1-Decene using a catalyst such as a zeolite or a metal complex. This process rearranges the double bond from the terminal position to the internal position, forming this compound.

Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene followed by selective hydrogenation and isomerization processes. Catalysts such as nickel or palladium are commonly used in these processes to achieve high yields and selectivity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: cis-2-Decene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3). For example, ozonolysis of this compound can produce decanal and nonanal.

Hydrogenation: The double bond in this compound can be hydrogenated to form decane. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures.

Halogenation: this compound can react with halogens such as chlorine (Cl2) or bromine (Br2) to form dihalogenated products. For example, the reaction with bromine produces 2,3-dibromodecane.

Addition Reactions: this compound can undergo addition reactions with various reagents. For instance, it can react with hydrogen chloride (HCl) to form 2-chlorodecane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Hydrogenation: Palladium on carbon (Pd/C), hydrogen gas (H2)

Halogenation: Chlorine (Cl2), bromine (Br2)

Addition: Hydrogen chloride (HCl)

Major Products:

Oxidation: Decanal, nonanal

Hydrogenation: Decane

Halogenation: 2,3-dibromodecane

Addition: 2-chlorodecane

Aplicaciones Científicas De Investigación

Lubricants and Surfactants

Cis-2-Decene is employed in the production of synthetic lubricants due to its favorable viscosity characteristics. It also serves as a precursor for surfactants used in cleaning products, enhancing their effectiveness.

Chemical Intermediates

This compound functions as an intermediate in producing various chemicals, including:

- Epoxides

- Amines

- Oxo alcohols

- Synthetic fatty acids

- Alkylated aromatics

Antimicrobial Properties

This compound has been studied for its potential antimicrobial effects. Research indicates that derivatives like cis-2-decenoic acid can inhibit biofilm formation in various bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). This property may enhance the efficacy of antibiotics when used in conjunction with them .

Case Studies on Antimicrobial Activity

- Inhibition of Biofilm Formation : A study demonstrated that cis-2-decenoic acid effectively inhibited biofilm formation on surfaces relevant to medical implants, potentially reducing infection rates associated with implanted devices .

- Combination Therapy : Another study showed that combining cis-2-decenoic acid with antibiotics led to enhanced antibacterial activity against biofilm-associated infections, highlighting its potential as an adjunctive therapy .

Table: Summary of Applications of this compound

| Application Area | Description |

|---|---|

| Industrial Use | Precursor for lubricants and surfactants; chemical intermediates |

| Biological Research | Antimicrobial properties; disrupts bacterial biofilms |

| Medicinal Potential | Enhances efficacy of antibiotics; potential use in infection prevention |

Mecanismo De Acción

The mechanism of action of cis-2-Decene in biological systems involves its interaction with cellular membranes and enzymes. In certain insect species, this compound acts as a pheromone by binding to specific receptors, triggering behavioral responses. In industrial applications, its chemical reactivity allows it to participate in various catalytic processes, leading to the formation of desired products.

Comparación Con Compuestos Similares

trans-2-Decene: The trans isomer of 2-Decene has the hydrogen atoms on opposite sides of the double bond. This difference in configuration results in distinct physical and chemical properties compared to cis-2-Decene.

1-Decene: This isomer has the double bond at the terminal position. It is less reactive in certain types of reactions compared to this compound.

3-Decene: This isomer has the double bond at the third carbon position. Its reactivity and properties differ from those of this compound due to the different position of the double bond.

Uniqueness of this compound: this compound’s unique configuration gives it specific reactivity and physical properties that make it valuable in various applications. Its ability to undergo selective reactions and its role as a pheromone in certain species highlight its distinctiveness compared to other isomers.

Actividad Biológica

Cis-2-Decene, a fatty acid signaling molecule, has garnered attention for its potential biological activities, particularly in the areas of microbial interactions and medicinal applications. This article explores the biochemical properties, mechanisms of action, and relevant research findings related to this compound.

This compound (C10H20) is an unsaturated hydrocarbon with a double bond located between the second and third carbon atoms. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activities of this compound have been primarily studied in the context of its role as a pheromone in certain insect species and its interaction with bacterial biofilms.

Key Biological Activities

- Pheromone Activity : this compound acts as a pheromone in specific insect species, facilitating communication and mating behaviors.

- Biofilm Disruption : It has been shown to disrupt biofilms formed by bacteria such as Pseudomonas aeruginosa and Escherichia coli, enhancing the efficacy of antimicrobial treatments.

The primary mode of action for this compound involves its interaction with bacterial biofilms.

Target of Action

- Bacterial Biofilms : this compound targets biofilms, particularly those formed by Pseudomonas aeruginosa.

Mode of Action

- Induction of Dispersion : The compound induces dispersion of biofilms through several signaling pathways, which enhances motility and metabolic activity while reducing virulence.

Biochemical Pathways

This compound mediates biofilm dispersion by modulating various biochemical pathways:

- Increased Membrane Permeability : Enhances the uptake of other molecules.

- Gene Expression Modulation : Alters the expression of genes involved in biofilm maintenance and dispersal.

- Respiratory Activity Increase : Activates persister cells from a dormant state to a metabolically active state, making them more susceptible to antimicrobials .

Case Study: Effect on Persister Cells

A study demonstrated that cis-2-Decenoic acid (CDA), a derivative of this compound, can revert persister cells from a dormant state to an active one without increasing cell numbers. This effect was linked to enhanced respiratory activity and changes in protein abundance. The presence of CDA significantly improved the efficacy of antibiotics against these cells, reducing their viability .

| Study Parameter | Findings |

|---|---|

| Compound | Cis-2-Decenoic acid |

| Bacteria | Pseudomonas aeruginosa, Escherichia coli |

| Effect on Persister Cells | Increased metabolic activity |

| Antibiotic Efficacy | Enhanced when combined with CDA |

Dosage Effects

Research indicates that low doses of this compound can enhance antibiotic effectiveness by increasing membrane permeability, thus allowing for better penetration of antimicrobial agents into bacterial cells.

Pharmacokinetics

This compound is metabolized through standard fatty acid metabolic pathways. Its pharmacokinetics indicate that it can be excreted efficiently after exerting its biological effects.

Q & A

Basic Questions

Q. What are the common synthetic routes for producing cis-2-Decene, and what catalysts are typically employed?

this compound is synthesized via isomerization of linear alkenes or selective hydrogenation of alkynes. Transition metal catalysts, such as palladium or nickel, are often used to ensure stereochemical control of the double bond . Organosilane synthesis frequently employs this compound as a precursor due to its reactivity at the C2 position, requiring inert atmospheres (e.g., nitrogen) to prevent oxidation .

Q. What are the key physical properties of this compound critical for experimental design?

Key properties include:

- Boiling point : 174.2°C (at 0.7 mmHg for cis isomer) .

- Density : 0.7445 g/cm³ at 20°C .

- Solubility : Insoluble in water; miscible with non-polar solvents (e.g., hexane) .

These properties influence solvent selection, reaction conditions, and purification methods (e.g., fractional distillation under reduced pressure) .

Q. What safety protocols are essential when handling this compound in the lab?

- Storage : Dry, ventilated environments in corrosion-resistant containers (e.g., glass or stainless steel) to prevent degradation .

- PPE : Nitrile gloves, lab coats, and fume hoods to mitigate inhalation risks and skin contact .

- Flammability : Avoid ignition sources; use spark-proof equipment due to its low flash point .

Advanced Research Questions

Q. How does cis-2-Decenoic acid (CDA) derived from this compound disrupt biofilm formation at the molecular level?

CDA acts as a quorum-sensing inhibitor, downregulating genes responsible for extracellular polymeric substance (EPS) production. In Pseudomonas aeruginosa models, CDA reduces biofilm biomass by 60–70% when combined with tobramycin, as shown via confocal microscopy and RNA-seq analysis . Methodological note: Use in vitro biofilm assays (e.g., Calgary Biofilm Device) with sub-inhibitory antibiotic concentrations to study synergistic effects .

Q. What catalytic systems optimize this compound’s isomerization for industrial-scale olefin transformations?

Ziegler-Natta catalysts (e.g., TiCl₄/AlEt₃) enable selective isomerization to trans-alkenes, critical for polymer feedstocks. Recent studies highlight metal-organic frameworks (MOFs) as promising alternatives due to their high surface area and tunable active sites . Kinetic studies should monitor reaction progress via GC-MS to track isomer ratios .

Q. How can researchers address contradictions in reported efficacy of this compound derivatives against multidrug-resistant biofilms?

Discrepancies often arise from variations in bacterial strains, CDA concentrations, or biofilm maturity. Standardize protocols using:

- Strain panels : Include clinically relevant MDR isolates (e.g., Staphylococcus aureus MRSA).

- Dose-response curves : Test CDA at 0.1–100 µM to identify threshold effects.

- Meta-analysis : Aggregate data from PubChem and EMBASE to identify trends .

Q. What analytical techniques are most reliable for quantifying this compound in complex mixtures?

- GC-MS : Optimal for volatile alkenes; use a DB-5MS column (30 m × 0.25 mm) with helium carrier gas .

- ¹H NMR : Characterize double-bond geometry (δ 5.3–5.5 ppm for cis protons) .

- FTIR : Confirm functional groups (C=C stretch at 1640 cm⁻¹) .

Q. What methodological challenges arise in studying this compound’s environmental toxicity?

- Volatility : Loss during sample preparation; use closed-system extraction (e.g., SPME fibers).

- Aquatic toxicity assays : Follow OECD Guidelines 202 (Daphnia magna) with LC₅₀ calculations .

- Degradation studies : Monitor photolytic breakdown via HPLC-UV at 254 nm .

Q. Emerging Research Directions

Q. How are computational models being used to predict this compound’s reactivity in novel catalytic systems?

Density functional theory (DFT) simulations analyze adsorption energies on catalyst surfaces, guiding MOF design. For example, B3LYP/6-31G* calculations predict favorable interactions between this compound and Zr-based MOFs .

Q. What recent advancements exist in derivatizing this compound for antimicrobial applications?

Thiol-ene "click" chemistry enables conjugation to antimicrobial peptides (AMPs), enhancing biofilm penetration. In vivo murine models show AMP-cis-2-Decene hybrids reduce E. coli colonization by 90% compared to standalone antibiotics .

Propiedades

IUPAC Name |

(Z)-dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3/b5-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNMBTZOEVIJCM-HYXAFXHYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891925 | |

| Record name | (2Z)-2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20348-51-0, 20063-97-2 | |

| Record name | 2-Decene, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020348510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Decene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102790 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2Z)-2-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-dec-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.